Cas no 89538-65-8 (1-(4-tert-Butylphenyl)ethanamine)

1-(4-tert-Butylphenyl)ethanamine structure
89538-65-8 structure
Product Name:1-(4-tert-Butylphenyl)ethanamine
Numero CAS:89538-65-8
MF:C12H19N
MW:177.28596329689
MDL:MFCD03419831
CID:597394
PubChem ID:5100980
Update Time:2024-10-26

1-(4-tert-Butylphenyl)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-(tert-Butyl)phenyl)ethanamine
    • 1-(4-tert-Butylphenyl)ethanamine
    • 1-(4-TERT-BUTYL-PHENYL)-ETHYLAMINE
    • Benzenemethanamine, 4-(1,1-dimethylethyl)-a-methyl-
    • CS-0246494
    • Benzenemethanamine, 4-(1,1-dimethylethyl)-alpha-methyl-, (alphaR)-
    • HZUDLUBTTHIVTP-UHFFFAOYSA-N
    • A7558
    • FS-4995
    • D96366
    • Z239627140
    • FT-0648603
    • DTXSID00408320
    • 1-(4-tert-Butylphenyl)ethanamine, AldrichCPR
    • Benzenemethanamine, 4-(1,1-dimethylethyl)-alpha-methyl-, (alphaS)-
    • SCHEMBL2693433
    • 1-(4-tert-butylphenyl)ethan-1-amine
    • STK298712
    • AKOS000129154
    • AKOS016345007
    • MFCD03419831
    • 89538-65-8
    • EN300-33170
    • FT-0648602
    • BBL000639
    • SY167870
    • SY261532
    • SY185425
    • (S)-1-[4-(tert-Butyl)phenyl]ethanamine
    • (R)-1-[4-(tert-Butyl)phenyl]ethanamine
    • ALBB-001496
    • MFCD06762045
    • 1-[4-(tert-Butyl)phenyl]ethanamine
    • MDL: MFCD03419831
    • Inchi: 1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3
    • Chiave InChI: HZUDLUBTTHIVTP-UHFFFAOYSA-N
    • Sorrisi: NC(C)C1C=CC(=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 177.151749610g/mol
  • Massa monoisotopica: 177.151749610g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 26Ų

1-(4-tert-Butylphenyl)ethanamine Informazioni sulla sicurezza

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